molecular formula C16H20FN3O6 B13734295 (S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

(S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid

Cat. No.: B13734295
M. Wt: 369.34 g/mol
InChI Key: OEGVXCIIXAPYMY-ZDUSSCGKSA-N
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Description

(S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a fluoro-nitrophenyl group and a tert-butoxy-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Introduction of the Fluoro-Nitrophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a fluoro-nitrophenyl halide reacts with the piperazine ring.

    Protection with Tert-Butoxy-Carbonyl Group: The tert-butoxy-carbonyl group can be introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The fluoro group can be substituted with other nucleophiles.

    Substitution: The tert-butoxy-carbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

    Reduction: Reagents such as lithium aluminum hydride or borane can be used.

    Substitution: Acidic conditions using trifluoroacetic acid can remove the tert-butoxy-carbonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(2-Fluoro-4-nitrophenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl group.

    (S)-4-(2-Chloro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Has a chloro group instead of a fluoro group.

    (S)-4-(2-Fluoro-4-aminophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Has an amino group instead of a nitro group.

Uniqueness

The presence of both the fluoro-nitrophenyl group and the tert-butoxy-carbonyl group in (S)-4-(2-Fluoro-4-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid makes it unique compared to its analogs. These groups can influence the compound’s reactivity, solubility, and biological activity.

Properties

Molecular Formula

C16H20FN3O6

Molecular Weight

369.34 g/mol

IUPAC Name

(2S)-4-(2-fluoro-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C16H20FN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)12-5-4-10(20(24)25)8-11(12)17/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1

InChI Key

OEGVXCIIXAPYMY-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])F

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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